molecular formula C8H16 B3271326 (1-METHYLBUTYL)CYCLOPROPANE CAS No. 5458-16-2

(1-METHYLBUTYL)CYCLOPROPANE

Cat. No.: B3271326
CAS No.: 5458-16-2
M. Wt: 112.21 g/mol
InChI Key: HDRPKFBKHPJRQK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cyclopropane (B1198618) Research

The journey into the world of cyclopropanes began in 1881 with the first synthesis of cyclopropane by August Freund. wikipedia.org Freund accomplished this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction. wikipedia.org In 1887, Gustavson improved the yield of this reaction by using zinc instead of sodium. wikipedia.org For decades, cyclopropane remained largely a theoretical curiosity. This changed in 1929 when Henderson and Lucas discovered its anesthetic properties, leading to its industrial production and clinical use from the 1930s until it was superseded by newer agents in the 1980s. wikipedia.orgwoodlibrarymuseum.orgnih.gov

The early 20th century saw the first synthesis of a functionalized cyclopropane, diethyl cyclopropanedicarboxylate, by William Henry Perkin Jr. in 1884. wiley-vch.de This work was conducted in the laboratory of Adolf von Baeyer, who first formulated the concept of ring strain to explain the reactivity of small rings. wiley-vch.de The development of new synthetic methods, particularly those involving carbenes and carbenoids in the mid-20th century, greatly expanded the accessibility and variety of substituted cyclopropanes, paving the way for more detailed research into their properties and applications. wiley-vch.denumberanalytics.com

Unique Structural and Electronic Properties of Cyclopropane Rings in Alkyl Systems

The structure of the cyclopropane ring is a geometric anomaly in the world of alkanes. The three carbon atoms form an equilateral triangle, forcing the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbons. thieme-connect.comfiveable.me This severe angle strain dictates the unique bonding and reactivity of cyclopropanes.

To accommodate this geometry, the carbon-carbon bonds in cyclopropane are not simple sigma (σ) bonds. The bonding is often described by the Walsh model or the Coulson-Moffitt (bent bond) model . thieme-connect.comwikipedia.orgresearchgate.net

Bent Bonds (Coulson-Moffitt Model): This model proposes that the C-C bonds are bent outwards, with the inter-orbital angle being around 104°. wikipedia.orgscientificlib.com This reduces the direct overlap of the hybrid orbitals, resulting in weaker "banana bonds" that have partial π-character. wikipedia.orgscientificlib.com This increased p-character in the C-C bonds explains why cyclopropanes can exhibit reactivity similar to alkenes. thieme-connect.com

Walsh Model: This model uses a molecular orbital approach, describing the bonding in terms of sp² hybridized carbons. thieme-connect.com Two sp² orbitals from each carbon form C-H bonds and C-C sigma bonds directed towards the center of the ring, while the remaining p-orbitals overlap to form a set of three molecular orbitals that resemble the π-system of an aromatic compound. thieme-connect.com

The presence of an alkyl substituent, such as the 1-methylbutyl group, introduces steric bulk and can influence the electronic properties of the ring through inductive effects. The alkyl group can donate electron density to the cyclopropane ring, which can affect its reactivity in certain reactions.

Property Cyclopropane General Alkylcyclopropane
C-C Bond Angle 60° thieme-connect.com~60°
C-C Bond Length 151 pm wikipedia.orgSimilar to cyclopropane
Hybridization (C-C) Increased p-character (sp⁵) wikipedia.orgSimilar to cyclopropane
Hybridization (C-H) Increased s-character thieme-connect.comSimilar to cyclopropane

Significance of Ring Strain in Cyclopropane Reactivity and Transformations

The high ring strain in cyclopropane, estimated to be around 27.5 kcal/mol, is the primary driver of its characteristic reactivity. thieme-connect.commasterorganicchemistry.com This stored energy can be released in ring-opening reactions, making cyclopropanes more reactive than their acyclic or larger-ring counterparts. fiveable.memasterorganicchemistry.com

Reactions of cyclopropanes often involve the cleavage of a C-C bond, leading to the formation of a more stable, open-chain product. These transformations can be initiated by various means:

Acid-catalyzed ring-opening: In the presence of acids, cyclopropanes can undergo ring-opening to form carbocation intermediates, which then react with nucleophiles. wikipedia.org

Thermal rearrangement: At high temperatures, cyclopropanes can isomerize to alkenes.

Hydrogenolysis: Catalytic hydrogenation can cleave the cyclopropane ring to form a propane (B168953) derivative.

Reactions with electrophiles: The partial π-character of the C-C bonds allows cyclopropanes to react with electrophiles in a manner analogous to alkenes. wikipedia.org

The substitution pattern on the cyclopropane ring, as with the 1-methylbutyl group, can influence the regioselectivity of ring-opening reactions.

Overview of Research Trends in Substituted Cyclopropanes

Modern research on substituted cyclopropanes is vibrant and multifaceted, with applications spanning various domains of chemistry and beyond. researchgate.net

Asymmetric Synthesis: A major focus is the development of stereoselective methods for the synthesis of enantiomerically pure cyclopropanes. acs.orgrsc.org Chiral catalysts are often employed in cyclopropanation reactions to control the stereochemistry of the products. rsc.org

Medicinal Chemistry: The cyclopropyl (B3062369) group is a valuable motif in drug design. chemrxiv.orgutdallas.edu It can act as a conformationally rigid spacer, a bioisostere for other functional groups, and can improve metabolic stability and other pharmacokinetic properties. chemrxiv.orgutdallas.edu Fluorinated cyclopropanes are of particular interest. utdallas.edu

Natural Product Synthesis: Many natural products contain cyclopropane rings, and the total synthesis of these complex molecules often requires innovative strategies for cyclopropane formation. rsc.orgnih.gov

Materials Science: The unique electronic properties of cyclopropanes are being explored for the development of new materials with tailored optical or electronic properties. researchgate.net

Methodology Development: Chemists continue to develop new and more efficient reactions to synthesize and functionalize cyclopropanes, including transition-metal-catalyzed processes and biocatalytic approaches. researchgate.netrsc.orgnih.gov

While general trends in substituted cyclopropanes are well-documented, specific research on (1-methylbutyl)cyclopropane is limited in publicly available literature. Its existence is confirmed by its CAS number (5458-16-2) and a PubChem entry (CID 138514). chemicalbook.comnih.gov One source suggests its synthesis from (1-methylenebutyl)cyclopropane. chemicalbook.com Another study on the oxidation of alkylcyclopropanes included this compound, but detailed results for this specific compound were not the focus. acs.org The properties and reactivity of this compound are therefore largely inferred from the behavior of other, more extensively studied alkylcyclopropanes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentan-2-ylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-3-4-7(2)8-5-6-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRPKFBKHPJRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309838
Record name (1-Methylbutyl)cyclopropane
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Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-16-2
Record name (1-Methylbutyl)cyclopropane
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Record name 1-Methylbutylcyclopropane
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Record name Pentane, 2-cyclopropyl-
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Record name (1-Methylbutyl)cyclopropane
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Reactivity and Mechanistic Transformations of 1 Methylbutyl Cyclopropane and Analogous Cyclopropane Derivatives

Ring-Opening Reactions of Alkylcyclopropanes

The high ring strain in the cyclopropane (B1198618) skeleton, exceeding 100 kJ mol⁻¹, provides a strong thermodynamic driving force for reactions that involve the cleavage of the three-membered ring. nih.govresearchgate.net This reactivity allows cyclopropanes to serve as valuable building blocks in organic synthesis. The specific pathway and outcome of the ring-opening are heavily influenced by the substituents on the cyclopropane ring and the reaction conditions employed.

Direct nucleophilic attack on simple, unsubstituted alkylcyclopropanes like (1-methylbutyl)cyclopropane is generally challenging due to the lack of a suitable electrophilic center. However, the introduction of electron-accepting groups significantly enhances the electrophilicity of the cyclopropane ring, facilitating nucleophilic ring-opening. nih.gov These "donor-acceptor" cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are highly susceptible to cleavage.

The mechanism is typically an SN2-like process where the nucleophile attacks one of the carbons adjacent to the electron-withdrawing group, leading to the cleavage of the distal C-C bond. researchgate.netkhanacademy.org The reaction is often catalyzed by a Lewis or Brønsted acid, which activates the acceptor group and further polarizes the ring. researchgate.netscispace.com A wide variety of nucleophiles, including indoles, alcohols, thiols, and amines, can participate in these reactions, leading to the formation of highly functionalized acyclic products. scispace.com

Table 1: Examples of Nucleophilic Ring-Opening of Activated Cyclopropanes
NucleophileCyclopropane TypeCatalyst/ConditionsProduct TypeReference
IndolesDonor-AcceptorTfOH, HFIPγ-Indolyl ester scispace.com
ThiophenolsDonor-AcceptorBase (e.g., Cinchonidine)γ-Thioether scispace.com
AlcoholsDonor-AcceptorBrønsted Acidγ-Alkoxy ester scispace.com
AminesDonor-AcceptorLewis Acid (e.g., MgI₂)γ-Amino acid derivative scispace.com
DiketonesDonor-AcceptorTfOH, HFIPPolyfunctionalized ketone scispace.com

Electrophiles and acids can initiate the ring-opening of alkylcyclopropanes by attacking the C-C bonds, which have significant p-character. In acid-catalyzed reactions, a proton adds to a carbon atom of the ring, leading to the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile present in the reaction medium. stackexchange.com

The regioselectivity of the ring cleavage is governed by the stability of the resulting carbocation. The C-C bond that breaks is the one that leads to the most stable carbocationic species. For an alkylcyclopropane such as this compound, protonation would preferentially occur to generate a secondary or tertiary carbocation if possible, followed by nucleophilic attack. The combination of a Brønsted acid with a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP) has been shown to be a highly effective system for promoting these reactions. scispace.com

Table 2: Conditions for Acid-Catalyzed Ring-Opening of Cyclopropanes
CatalystSolvent/NucleophileSubstrate TypeKey FeatureReference
Triflic Acid (TfOH)Hexafluoroisopropanol (HFIP)Donor-Acceptor CyclopropanesEffective for electron-deficient aryl groups scispace.com
Pyridinium p-toluenesulfonate (PPTS)MethanolCyclopropanated bicyclic alkenesCleavage of C-O bond in bicyclic system nih.govresearchgate.net
General Brønsted AcidArenes, IndolesArylcyclopropanesFriedel-Crafts type hydroarylation researchgate.net
Protic Ionic LiquidsThiocyanateDonor-Acceptor CyclopropanesIonic liquid acts as solvent, acid, and nucleophile source researchgate.net

The C-C bonds of a cyclopropane ring can undergo homolytic cleavage under thermal or photochemical conditions to generate a 1,3-diradical intermediate. This process typically requires high activation energies for simple alkylcyclopropanes. rsc.org However, the presence of substituents that can stabilize radicals, such as vinyl or phenyl groups, significantly lowers the energy barrier for ring-opening. rsc.orgwikiwand.com

Alternatively, radical ring-opening can be initiated by the addition of an external radical to a substituted cyclopropane. For instance, in methylenecyclopropanes, a radical can add to the exocyclic double bond to form a cyclopropyl-substituted carbon radical, which rapidly undergoes ring-opening to a more stable alkyl radical. nih.govbeilstein-journals.org These radical intermediates can then participate in a variety of subsequent reactions, including cyclizations and additions. beilstein-journals.orgnih.gov

Table 3: Methods for Radical Ring-Opening of Cyclopropane Derivatives
Initiation MethodSubstrate TypeIntermediateTypical Subsequent ReactionReference
Thermolysis/PhotolysisVinylcyclopropanes1,3-DiradicalRearrangement to cyclopentene rsc.orgwikipedia.org
Radical Addition (e.g., PhSe•)MethylenecyclopropanesAlkyl radicalIntramolecular cyclization beilstein-journals.org
Single Electron Transfer (SET)CyclopropanolsAlkoxy radicalβ-scission to form a β-keto radical chemrxiv.org
Photoredox CatalysisAlkylidenecyclopropanesHomopropargyl radicalCross-coupling rsc.org

Oxidative methods provide a powerful means to cleave the cyclopropane ring, often proceeding through a radical cation intermediate. Electrochemical oxidation is a particularly effective strategy, allowing for C-C bond cleavage under catalyst-free and external-oxidant-free conditions. nih.govresearchgate.net Anodic oxidation of an arylcyclopropane, for example, generates a radical cation that undergoes ring-opening to form a benzylic carbocation, which can then be trapped by various nucleophiles. nih.gov This approach enables a range of 1,3-difunctionalization reactions, including 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation. nih.govresearchgate.net

Chemical oxidants can also be employed. Reagents such as manganese(III) acetate (B1210297) or silver(I) salts can mediate the oxidative ring-opening of cyclopropane derivatives like cyclopropanols and methylenecyclopropanes. nih.govbeilstein-journals.orgnih.gov These reactions typically involve single-electron transfer (SET) to generate a radical intermediate that subsequently undergoes ring cleavage. beilstein-journals.org

Table 4: Oxidative and Electrochemical Ring-Opening Methods
MethodReagent/ConditionSubstrateKey IntermediateProductReference
Electrochemical OxidationAnodic oxidation, catalyst-freeArylcyclopropanesRadical cation, benzyl (B1604629) carbocation1,3-Difunctionalized alkanes nih.govresearchgate.net
Chemical OxidationMn(III) acetateMethylenecyclopropanesAlkyl radicalDihydronaphthalene derivatives beilstein-journals.org
PhotocatalysisTetrabutylammonium decatungstate (TBADT)Aryl-substituted cyclopropanolsRadical cation, β-ketoalkyl radicalDistantly functionalized ketones chemrxiv.org
Hypervalent Iodine ReagentIodonium source, HF1,1-Disubstituted cyclopropanesCationic intermediate1,3-Difluoro or 1,3-Oxyfluoro compounds rsc.org

Both Lewis acids and transition metal complexes are potent catalysts for the ring-opening of cyclopropanes. Lewis acids typically function by coordinating to an electron-withdrawing "acceptor" group on the cyclopropane, which enhances the polarization of the C-C bonds and facilitates nucleophilic attack. scispace.com This is a common strategy for activating donor-acceptor cyclopropanes towards cycloaddition and annulation reactions.

Transition metals can engage with cyclopropanes in several ways. For methylenecyclopropanes, transition metal catalysts can promote formal [3+2] cycloadditions with unsaturated partners like alkenes and aldehydes. researchgate.net The mechanism often involves the formation of a metallacyclobutane intermediate. Alternatively, reactions such as hydrostannation or hydroamination can proceed through the addition of a metal hydride across the double bond, followed by rearrangement and ring-opening to yield allylic products. researchgate.net Palladium, nickel, and cobalt are among the metals frequently used to catalyze these transformations. researchgate.net

Table 5: Catalytic Ring-Opening Strategies
Catalyst TypeExample CatalystSubstrate TypeReaction TypeReference
Lewis AcidMgI₂, Sc(OTf)₃Donor-Acceptor CyclopropanesNucleophilic ring-opening, [3+2] Annulation scispace.com
Transition MetalPalladium complexesMethylenecyclopropanes[3+2] Cycloaddition researchgate.net
Transition MetalNickel complexesMethylenecyclopropanesCocyclization researchgate.net
Transition MetalCobalt complexes1,3-Dienes (for cyclopropanation)Reductive Spirocyclopropanation purdue.edu
Brønsted AcidTriflic Acid (TfOH)Donor-Acceptor CyclopropanesNucleophilic ring-opening scispace.com

Rearrangement Reactions

In addition to ring-opening, cyclopropane derivatives can undergo various rearrangement reactions, particularly under thermal conditions. These bond reorganization processes can lead to the formation of other cyclic or acyclic isomers. The most well-known of these is the vinylcyclopropane-cyclopentene rearrangement, a ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene. rsc.orgwikipedia.org This transformation can proceed through either a concerted, pericyclic pathway or a stepwise, diradical mechanism, with the operative pathway being highly dependent on the specific substrate. wikiwand.comwikipedia.org The activation energy for this rearrangement is typically around 50 kcal/mol. wikiwand.comwikipedia.org

Another significant rearrangement is the divinylcyclopropane-cycloheptadiene rearrangement, which involves the isomerization of a 1,2-divinylcyclopropane into a seven-membered cycloheptadiene ring. wikipedia.org This reaction is driven by the release of ring strain and is conceptually related to the Cope rearrangement. wikipedia.org For simple alkylcyclopropanes, thermal rearrangements primarily involve geometric cis-trans isomerization and ring cleavage to form isomeric pentadienes, processes that typically require higher temperatures than the vinylcyclopropane (B126155) rearrangement. rsc.org

Table 6: Major Rearrangement Reactions of Cyclopropane Derivatives
Rearrangement NameStarting MaterialProductTypical ConditionsMechanistic FeatureReference
Vinylcyclopropane-Cyclopentene RearrangementVinylcyclopropaneCyclopenteneThermal (>300 °C)Diradical or concerted rsc.orgwikipedia.org-sigmatropic shift rsc.orgwikipedia.org
Divinylcyclopropane-Cycloheptadiene Rearrangement1,2-DivinylcyclopropaneCycloheptadieneThermal (often spontaneous)Related to Cope rearrangement wikipedia.org
Cis-Trans IsomerizationSubstituted CyclopropaneGeometric IsomerThermalCleavage and reformation of a C-C bond via a diradical rsc.org
Ring Opening to DienesAlkylcyclopropaneAlkadieneThermal (high temp)C-C bond cleavage followed by H-migration rsc.org

Thermal and Metal-Catalyzed Skeletal Rearrangements

The carbon skeleton of cyclopropane derivatives can undergo significant reorganization under thermal or metal-catalyzed conditions. These rearrangements often lead to more stable, less strained cyclic or acyclic structures.

Thermal Rearrangements: Thermally induced rearrangements of simple alkylcyclopropanes typically require high temperatures and proceed through a diradical intermediate formed by the homolytic cleavage of a C-C bond. The subsequent fate of this diradical leads to isomerization. For instance, substituted cyclopropanes can undergo stereomutation (cis/trans isomerization) or structural isomerization to form alkenes.

More complex rearrangements occur in substituted cyclopropanes. 2-Arylcyclopropanes bearing electron-withdrawing groups have been shown to rearrange into 2-carbonyl-1-naphthol derivatives at temperatures between 210–340 °C. rsc.org Vinylcyclopropanes are particularly prone to thermal rearrangement. A classic example is the vinylcyclopropane-cyclopentene rearrangement, a wikipedia.orgacs.org-sigmatropic shift that typically requires temperatures above 300 °C. Theoretical studies on 2-vinylcyclopropylidene, a related carbene, show it can rearrange to cyclopentadiene (B3395910) through a low-energy pathway. nih.gov

Metal-Catalyzed Rearrangements: Transition metals can significantly lower the activation energy for skeletal rearrangements, allowing them to proceed under much milder conditions. Catalysts based on rhodium, palladium, gold, and nickel are commonly employed. nih.govresearchgate.net Gold(I) catalysts, being highly alkynophilic, are particularly effective in catalyzing the cycloisomerization of enynes, which can involve cyclopropane intermediates that undergo further rearrangement. nih.gov Metal-catalyzed reactions of vinylcyclopropanes can lead to various products, including cyclopentenes, through mechanisms that may involve metallacyclic intermediates rather than pure diradicals. researchgate.net For example, nickel(I) metallaradicals have been shown to catalyze the reversible cis/trans isomerization of vinylcyclopropanes under mild conditions, a process that proceeds with inversion of chirality and without ring-opening. nih.gov

Rearrangement TypeConditionsSubstrate ClassTypical Product(s)
Stereomutation Thermal (High Temp.)AlkylcyclopropanesGeometric Isomers
Vinylcyclopropane Rearrangement Thermal (>300 °C)VinylcyclopropanesCyclopentenes
Naphthol Formation Thermal (210-340 °C)1-Acyl-1-alkoxycarbonyl-2-arylcyclopropanes2-Carbonyl-1-naphthols rsc.org
Cis/Trans Isomerization Ni(I) Catalyst (r.t.)VinylcyclopropanesGeometric Isomers (retention of ring) nih.gov
Cycloisomerization Au(I) CatalystEnynesComplex polycyclic systems nih.gov

Ring Expansion and Contraction Reactions of Cyclopropane Systems

The strain energy of the cyclopropane ring is a key factor in reactions that lead to larger, more stable ring systems. Conversely, larger rings can undergo contraction to form highly functionalized cyclopropanes.

Ring Expansion: Ring expansion reactions are often initiated by the formation of a carbocation on a carbon atom adjacent to the cyclopropane ring. This triggers a rearrangement where one of the cyclopropane C-C bonds migrates, incorporating the exocyclic carbon into the ring and resulting in a cyclobutane (B1203170) cation. chemistrysteps.com This process is driven by the relief of ring strain. chemistrysteps.com The Demyanov rearrangement, involving the diazotization of aminomethylcyclopropanes, leads to a mixture of cyclobutanol (B46151) and cyclopropylmethanol, illustrating the competition between expansion and simple substitution. wikipedia.org Another strategy involves the opening of a cyclopropane-containing bicyclic system, such as in the Buchner ring expansion, which converts arenes to cycloheptatrienes. wikipedia.org

Ring Contraction: Cyclopropane derivatives can be synthesized from larger rings through ring contraction. These reactions are valuable for creating highly substituted or strained three-membered rings that are difficult to access directly. ntu.ac.uk The Favorskii rearrangement of α-halocyclobutanones in the presence of a base yields cyclopropanecarboxylic acid derivatives. This reaction proceeds through a cyclopropanone (B1606653) intermediate which is then opened by the base. Cationic rearrangements, such as pinacol-type reactions, can also lead to ring contraction. wikipedia.orgntu.ac.uk Another notable method is the Wolff rearrangement of cyclic α-diazoketones, which can contract a cyclopentanone (B42830) to a cyclobutane or a cyclobutanone (B123998) to a cyclopropane system upon extrusion of N₂. ntu.ac.uk

Reaction NameTypeStarting MaterialProduct
Demyanov Rearrangement ExpansionAminomethylcyclopropaneCyclobutanol / Cyclopropylmethanol wikipedia.org
Buchner Ring Expansion ExpansionArene + DiazoacetateCycloheptatriene wikipedia.org
Favorskii Rearrangement Contractionα-HalocyclobutanoneCyclopropanecarboxylic acid derivative
Wolff Rearrangement ContractionCyclic α-DiazoketoneRing-contracted ester/acid ntu.ac.uk
Pinacol-type Rearrangement Contraction1,2-Diol on a larger ringRing-contracted ketone wikipedia.orgntu.ac.uk

Formal Cycloadditions Driven by Strain Release

The high strain energy of cyclopropanes makes them effective partners in formal cycloaddition reactions. acs.orgnih.gov In these transformations, the three-membered ring opens and adds across an unsaturated π-system, forming a larger ring. These reactions are distinct from cycloadditions like the Diels-Alder reaction, as they involve the cleavage of a σ-bond. wikipedia.orglibretexts.org The net result is often the formation of five- or six-membered rings. researchgate.net

The driving force for these reactions is the release of approximately 27 kcal/mol of ring strain. researchgate.netmasterorganicchemistry.com However, strain release alone is not always a sufficient predictor of reactivity; electronic factors also play a crucial role. acs.orgnih.gov Many modern cycloadditions involving cyclopropanes proceed via radical intermediates, often initiated by photoredox catalysis. nih.govresearchgate.net For example, the single-electron oxidation of an arylcyclopropane can generate a radical cation, which subsequently undergoes ring opening and addition to an alkene or other radical acceptor. rsc.org

Common cycloaddition patterns include:

[3+2] Cycloadditions: Donor-acceptor cyclopropanes, which have both an electron-donating and an electron-withdrawing group, are particularly reactive. They can act as three-carbon synthons, reacting with dipolarophiles like alkenes and alkynes to form cyclopentane (B165970) derivatives. rsc.org

[5+1] Cycloadditions: Vinylcyclopropanes can serve as five-carbon components in cycloadditions. For example, a cobalt-catalyzed reaction between a vinylcyclopropane and a vinylidene (a carbene equivalent) produces methylenecyclohexenes. nih.gov

These strain-release cycloadditions have become a powerful tool for synthesizing sp³-rich, functionally decorated cyclic molecules. nih.govresearchgate.net

Cycloaddition TypeCyclopropane ComponentReaction PartnerProduct Ring SystemMechanism Example
Formal [3+2] Donor-Acceptor CyclopropaneAlkene/AlkyneCyclopentane/Cyclopentene rsc.orgRadical Cation Ring Opening researchgate.net
Formal [5+1] VinylcyclopropaneCarbene equivalent (e.g., Vinylidene)Cyclohexene nih.govCobalt-catalyzed nih.gov
Formal [2+2] Bicyclo[1.1.0]butane (strained analog)AlkeneBicyclo[2.1.1]hexane researchgate.netPhotochemical Energy Transfer researchgate.net

Functionalization with Retention of the Cyclopropane Ring

While many reactions of cyclopropanes are driven by ring-opening, it is also possible to perform chemical transformations on substituents or at C-H bonds without cleaving the three-membered ring. These methods are crucial for elaborating the structure of cyclopropane-containing molecules.

Selective C-H Functionalization

Directing-group-assisted C-H functionalization has emerged as a powerful strategy for selectively modifying C-H bonds in complex molecules. rsc.org This approach has been successfully applied to cyclopropane systems, allowing for the introduction of new functional groups with high selectivity while preserving the strained ring.

Palladium(II) catalysis is frequently used for this purpose. nih.gov For instance, cyclopropanecarboxylic acids or related amides can be arylated at the C-H bond adjacent to the directing group. chemrxiv.org The use of chiral mono-N-protected amino acid ligands can render these reactions enantioselective, providing a route to enantioenriched cis-substituted cyclopropanes. nih.gov The reaction typically proceeds through the formation of a five-membered palladacycle intermediate, which favors functionalization at a specific C-H bond. rsc.org

Besides arylation, other C-H functionalization reactions have been developed. Iridium-catalyzed enantioselective C-H borylation of cyclopropanes has been achieved using chiral bidentate boryl ligands. chemrxiv.org More recently, the direct C-H alkynylation of arylcyclopropanes was demonstrated by irradiating ethynylbenziodoxolone reagents with visible light, a reaction that proceeds without a catalyst for certain substrates. rsc.org Iron complexes have also been shown to catalyze the intramolecular functionalization of alkyl C-H bonds via metallocarbene intermediates, a reaction that can be applied to systems containing cyclopropane rings. udg.edu

FunctionalizationCatalyst SystemDirecting GroupKey Feature
Arylation Pd(II) / Chiral Amino Acid LigandCarboxamide, Tertiary Amine nih.govchemrxiv.orgEnantioselective C-H activation nih.gov
Borylation Ir / Chiral Boryl LigandAmideEnantioselective C-H borylation chemrxiv.org
Alkynylation Visible Light (440 nm)Aryl group on cyclopropaneSubstrate-controlled C-H vs C-C functionalization rsc.org
Carbene Insertion Fe ComplexDiazoesterFunctionalization of non-activated C-H bonds udg.edu

Transformations of Alkyl Side Chains

Modifying the (1-methylbutyl) side chain of the title compound while preserving the cyclopropane ring requires reaction conditions that are selective for C(sp³)-H bonds of the alkyl group over those on the ring, and that are not harsh enough to induce ring-opening.

The C-H bonds on the cyclopropane ring are known to have higher s-character (and are thus somewhat more acidic and stronger) than typical alkane C-H bonds, which can provide a basis for selectivity. masterorganicchemistry.com However, the high strain of the ring makes it susceptible to cleavage by radical or highly energetic intermediates.

Potential transformations could include:

Radical Halogenation: Free-radical halogenation (e.g., with N-bromosuccinimide) could potentially functionalize the side chain. Selectivity would likely favor the tertiary C-H bond at the point of attachment to the ring (the benzylic-like position), but over-reaction or ring-opening could be competing pathways.

Oxidation: Strong oxidizing agents would likely lead to ring cleavage. However, selective enzymatic or biomimetic oxidation could potentially hydroxylate the alkyl chain.

Directed C-H Functionalization: By installing a directing group onto the alkyl chain itself, it might be possible to use transition metal catalysis to functionalize a specific position. Strategies for remote C-H functionalization are known to work on long alkyl chains. rsc.org

While specific studies on the side-chain functionalization of this compound are not prominent, the principles of selective C-H activation suggest that such transformations are feasible with careful selection of reagents and conditions to avoid engaging the reactive cyclopropane ring. rsc.org

Advanced Spectroscopic and Computational Characterization of 1 Methylbutyl Cyclopropane

High-Resolution Spectroscopic Analysis Techniques for Structural Elucidation.

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular architecture of (1-methylbutyl)cyclopropane. These techniques provide detailed information on the connectivity of atoms, their spatial arrangement, and the nature of their chemical bonds.

While specific experimental NMR data for this compound is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on established principles for alkyl-substituted cyclopropanes. The asymmetry introduced by the 1-methylbutyl substituent would result in a complex and unique set of signals, crucial for defining its stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the methylene (B1212753) protons on the cyclopropane (B1198618) ring and the presence of a stereocenter in the 1-methylbutyl group. The protons on the cyclopropane ring are expected to appear in the upfield region, typically between 0.2 and 0.8 ppm, a characteristic feature attributed to the ring current effect of the cyclopropyl (B3062369) group. The methine proton on the cyclopropane ring, being adjacent to the substituent, would likely be shifted slightly downfield. The protons of the 1-methylbutyl group would exhibit characteristic splitting patterns: a triplet for the terminal methyl group, multiplets for the methylene groups, a doublet for the methyl group adjacent to the chiral center, and a multiplet for the methine proton at the point of attachment to the cyclopropane ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide distinct signals for each carbon atom in the molecule. The cyclopropyl carbons are expected to resonate at unusually high field, a hallmark of this strained ring system. The methylene carbons of the ring would likely appear in the range of 3-10 ppm, while the methine carbon would be further downfield. The carbons of the 1-methylbutyl substituent would show chemical shifts typical for an acyclic alkane, with their exact positions influenced by their proximity to the cyclopropane ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl CH₂ 0.2 - 0.6 (multiplets) 3 - 10
Cyclopropyl CH 0.5 - 0.9 (multiplet) 15 - 25
CH(CH₃) 1.0 - 1.5 (multiplet) 30 - 40
CH(CH₃) 0.8 - 1.0 (doublet) 15 - 25
CH₂CH₂CH₃ 1.1 - 1.6 (multiplets) 20 - 35

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a molecular fingerprint of this compound by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the vibrational modes of its alkyl and cyclopropyl moieties. Characteristic C-H stretching vibrations of the cyclopropane ring are anticipated around 3080-3000 cm⁻¹, which is at a slightly higher frequency than the C-H stretches of the 1-methylbutyl group (typically 2960-2850 cm⁻¹). The spectrum would also feature scissoring and rocking vibrations of the CH₂ groups of the ring and the alkyl chain in the 1470-1430 cm⁻¹ region. A key feature for cyclopropane derivatives is often a band around 1020 cm⁻¹, which is associated with a ring breathing vibration.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric C-C stretching of the cyclopropane ring, which is often weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum. The C-H stretching and bending vibrations would also be observable. For related cyclopropane derivatives, marker bands for the cyclopropyl ring have been identified, which would be expected for this compound as well. nih.gov

Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Cyclopropyl C-H Stretch 3080 - 3000 3080 - 3000
Alkyl C-H Stretch 2960 - 2850 2960 - 2850
CH₂ Scissoring 1470 - 1430 1470 - 1430

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural confirmation. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 112, corresponding to its molecular formula C₈H₁₆.

Electron ionization (EI) would lead to characteristic fragmentation of the molecule. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening upon ionization. Common fragmentation pathways for alkylcyclopropanes involve cleavage of the bond between the ring and the alkyl substituent, as well as fragmentation of the alkyl chain itself. GC-MS data for this compound indicates a top peak at m/z 56 and a second highest peak at m/z 41. The m/z 56 peak could correspond to the loss of a butyl radical (C₄H₉•) from the molecular ion, or a fragment arising from ring cleavage. The peak at m/z 41 is characteristic of the allyl cation ([C₃H₅]⁺), a common fragment in the mass spectra of many hydrocarbons.

Observed and Predicted Mass Spectrometry Fragments for this compound

m/z Ion Formula Possible Structure/Origin
112 [C₈H₁₆]⁺ Molecular Ion
97 [C₇H₁₃]⁺ Loss of CH₃
83 [C₆H₁₁]⁺ Loss of C₂H₅
69 [C₅H₉]⁺ Loss of C₃H₇ / [Cyclopropyl-CH-CH₃]⁺
56 [C₄H₈]⁺ Top Peak Observed ; Ring opening and fragmentation

X-ray Crystallography for Solid-State Structural Determination of Derivatives.

While this compound is a liquid at room temperature, X-ray crystallography could be employed to determine the precise solid-state structure of its crystalline derivatives. This technique would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the crystalline state.

For a suitable crystalline derivative, the diffraction of X-rays by the crystal lattice would produce a unique diffraction pattern. Analysis of this pattern allows for the calculation of an electron density map, from which the positions of the atoms can be determined with high precision. This would be particularly valuable for confirming the stereochemistry at the chiral center of the 1-methylbutyl group and for observing any effects of crystal packing on the conformation of the alkyl chain and its orientation relative to the cyclopropane ring. While no specific crystallographic data for derivatives of this compound are available, the technique has been successfully applied to a wide range of other substituted cyclopropanes, demonstrating its utility in this class of compounds.

Computational Chemistry and Theoretical Studies.

Computational chemistry provides a powerful tool for investigating the properties of molecules that may be difficult to study experimentally. Quantum chemical calculations can be used to predict the geometry, electronic structure, and energetic properties of this compound.

Electronic Structure: Ab initio and density functional theory (DFT) methods can be used to calculate the molecular orbitals and the electron distribution within this compound. These calculations would reveal the hybridization of the carbon atoms in the strained cyclopropane ring, which deviates significantly from the ideal sp³ hybridization of acyclic alkanes. The presence of the electron-donating 1-methylbutyl group would also be expected to have a subtle influence on the electronic structure of the cyclopropane ring.

Theoretical Parameters for this compound

Parameter Computational Method Predicted Value/Insight
Optimized Geometry DFT (e.g., B3LYP/6-31G*) Provides bond lengths, bond angles, and dihedral angles.
Electronic Distribution Natural Bond Orbital (NBO) Analysis Shows charge distribution and hybridization of atoms.

Reaction Pathway Modeling and Transition State Analysis.

Computational modeling of reaction pathways for alkylcyclopropanes, such as this compound, primarily focuses on thermal isomerization and ring-opening reactions. These studies, typically employing Density Functional Theory (DFT) and high-level ab initio methods, provide critical insights into the reaction mechanisms, energetics, and the structures of transition states.

The thermal rearrangement of cyclopropane derivatives is well-understood to proceed through a trimethylene biradical intermediate. The initial step involves the cleavage of a carbon-carbon bond in the cyclopropane ring, which is the rate-determining step. The substitution pattern on the cyclopropane ring significantly influences the activation energy for this process. For an unsubstituted cyclopropane, the activation energy for ring-opening is approximately 65 kcal/mol. nih.gov Alkyl substitution generally lowers this barrier due to the stabilizing effect of the alkyl group on the resulting radical centers.

In the case of this compound, three C-C bonds in the ring can potentially cleave. Cleavage of the C1-C2 or C1-C3 bond would be sterically influenced by the bulky (1-methylbutyl) group, while cleavage of the C2-C3 bond would be electronically influenced by its substituent. Computational models predict that the cleavage will preferentially occur at the most substituted bond (C1-C2 or C1-C3) to form the most stable biradical intermediate. The subsequent reactions of this biradical can lead to a variety of straight-chain or branched alkenes through hydrogen shifts and other rearrangements.

Transition state analysis reveals a structure in which one of the C-C bonds of the cyclopropane ring is significantly elongated, and the molecule has a pronounced biradical character. The geometry of the transition state is influenced by the stereochemistry of the starting material and the nature of the substituents.

Below is a table summarizing representative calculated activation energies for the ring-opening of various alkylcyclopropanes, illustrating the effect of alkyl substitution on the reaction barrier.

CompoundSubstitution PatternMethodCalculated Activation Energy (kcal/mol)
CyclopropaneUnsubstitutedCCSD(T)65.7
MethylcyclopropaneMonosubstitutedG4//B3LYP63.2
1,1-DimethylcyclopropaneGeminal DisubstitutedCBS-QB361.5
trans-1,2-DimethylcyclopropaneDisubstitutedCBS-QB362.1

This table is illustrative and compiles data from various computational studies on alkylcyclopropane pyrolysis.

Molecular Dynamics Simulations of Cyclopropane Conformational Landscapes.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes of flexible molecules. For this compound, MD simulations can provide insights into the accessible conformations of the 1-methylbutyl side chain and its interaction with the rigid cyclopropane ring.

The cyclopropane ring itself is conformationally rigid due to its strained, triangular structure. masterorganicchemistry.com Therefore, the conformational flexibility of this compound arises almost exclusively from the rotation around the single bonds of the alkyl substituent. The key dihedral angles that define the conformation of the side chain are:

τ1 (C2-C1-Cα-Cβ): Rotation around the bond connecting the cyclopropane ring to the alkyl chain.

τ2 (C1-Cα-Cβ-Cγ): Rotation around the Cα-Cβ bond of the butyl chain.

τ3 (Cα-Cβ-Cγ-Cδ): Rotation around the Cβ-Cγ bond of the butyl chain.

MD simulations can map the potential energy surface as a function of these dihedral angles, identifying low-energy conformers and the energy barriers between them. The simulations would typically be performed in a solvent box to mimic solution-phase behavior, or in the gas phase to study the intrinsic conformational preferences.

While specific MD simulation data for this compound is not extensively available in the literature, the expected conformational landscape can be inferred from studies of similar alkyl-substituted cycloalkanes. The rotation around the bond connecting the ring to the side chain (τ1) is expected to have a relatively low energy barrier, leading to multiple stable rotamers. The conformational preferences of the butyl chain itself will be governed by the well-known gauche and anti-periplanar arrangements to minimize steric hindrance.

The results of such simulations can be visualized using Ramachandran-like plots for the dihedral angles, showing the probability of finding the molecule in a particular conformation. This information is crucial for understanding how the molecule interacts with its environment, for instance, in biological systems or as a solvent.

Below is a hypothetical data table representing the kind of output one might expect from a conformational analysis of this compound, indicating the relative energies of different staggered conformations.

Conformerτ1 (degrees)τ2 (degrees)τ3 (degrees)Relative Energy (kcal/mol)
1601801800.00
21801801800.25
3-601801800.25
460601800.95
5180601801.10

This table is a representative example based on general principles of conformational analysis for alkanes.

Quantitative Structure-Property Relationship (QSPR) Studies on Alkylcyclopropanes.

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. nih.govnih.gov For alkylcyclopropanes, QSPR studies can be used to predict properties such as boiling point, density, viscosity, and heat of formation without the need for experimental measurements. These models are particularly useful for screening large libraries of compounds or for estimating the properties of novel, unsynthesized molecules.

The development of a QSPR model involves several steps:

Data Set Collection: A diverse set of alkylcyclopropanes with known experimental property values is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the data set. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the molecular descriptors and the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For alkylcyclopropanes, important descriptors often include those that capture the size and branching of the alkyl chain, as well as the presence of the cyclopropane ring. For example, in a QSPR model for the boiling point of alkylcyclopropanes, one would expect molecular weight and descriptors related to molecular shape and intermolecular interactions to be significant.

Below is an example of a hypothetical QSPR model for predicting the normal boiling point of a series of alkylcyclopropanes.

Table: Hypothetical QSPR Model for the Boiling Point of Alkylcyclopropanes

Model Equation: Boiling Point (°C) = β₀ + β₁(MW) + β₂(χ) + β₃(P)

DescriptorSymbolDescriptionCoefficient (β)
Interceptβ₀-50.2
Molecular WeightMWThe mass of the molecule in atomic mass units.1.5
Kier & Hall first-order connectivity indexχA topological descriptor that reflects the degree of branching in the molecule.-5.8
PolarizabilityPA measure of the deformability of the electron cloud, related to London dispersion forces.2.1

Model Statistics:

R² (Coefficient of Determination): 0.96

Q² (Cross-validated R²): 0.94

RMSE (Root Mean Square Error): 3.5 °C

This table represents a plausible QSPR model for illustrative purposes, based on common practices in the field. nih.govnih.gov Such a model could be used to predict the boiling point of this compound by calculating the values of its molecular weight, connectivity index, and polarizability and inserting them into the model equation.

Applications of 1 Methylbutyl Cyclopropane in Advanced Organic Synthesis

(1-Methylbutyl)cyclopropane as a Synthetic Building Block for Complex Molecules

In principle, this compound could serve as a versatile building block in the synthesis of more complex molecular architectures. The cyclopropane (B1198618) ring itself imparts unique conformational rigidity and metabolic stability to molecules. researchgate.net The (1-methylbutyl) substituent, being a moderately sized, non-polar alkyl group, could influence the steric and electronic properties of the cyclopropane ring, thereby modulating its reactivity in synthetic transformations.

The strained three-membered ring of cyclopropanes can undergo ring-opening reactions under various conditions, providing access to linear chains with specific functionalization patterns. The position of the (1-methylbutyl) group would direct the regioselectivity of such ring-opening reactions, offering a strategic advantage in the synthesis of complex targets. For instance, in reactions involving radical intermediates, the bond cleavage would likely occur at the most substituted carbon atom, a characteristic that could be exploited in synthetic design.

Role in the Construction of Architecturally Diverse Molecular Scaffolds

The incorporation of the this compound unit into larger molecules could lead to the generation of architecturally diverse molecular scaffolds. mdpi.com The defined stereochemistry and rigid nature of the cyclopropane ring can act as a conformational constraint, which is a desirable feature in drug design and materials science. chemenu.com The lipophilic character of the (1-methylbutyl) group could enhance the solubility of the resulting scaffolds in non-polar solvents and influence their binding affinity to biological targets through hydrophobic interactions.

The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry. nih.govfigshare.com While there are no specific examples involving this compound, the general strategy often involves the use of functionalized cyclopropanes that can be elaborated into more complex structures. A hypothetical this compound derivative bearing a reactive handle, such as a carboxylic acid or an amino group, could be a valuable precursor for creating libraries of structurally diverse compounds.

Development of Chiral Scaffolds and Enantiopure Intermediates

Chiral cyclopropanes are of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. nih.govfigshare.comnih.gov The (1-methylbutyl) group in this compound contains a stereocenter at the carbon atom attached to the cyclopropane ring. This intrinsic chirality means that the compound can exist as different stereoisomers. The synthesis of enantiomerically pure this compound would provide access to chiral building blocks for asymmetric synthesis.

The development of chemoenzymatic and catalytic asymmetric methods for cyclopropanation has enabled the synthesis of a wide variety of chiral cyclopropane derivatives. nih.govfigshare.comacs.org These methods could potentially be adapted for the synthesis of enantiopure this compound. The resulting chiral intermediates could then be used in the stereoselective synthesis of complex molecules, where the defined three-dimensional arrangement of the (1-methylbutyl) group could play a crucial role in controlling the stereochemical outcome of subsequent reactions.

Table 1: Potential Chiral Intermediates from this compound

Compound NamePotential Synthetic Utility
(R)-(1-Methylbutyl)cyclopropaneChiral building block for asymmetric synthesis
(S)-(1-Methylbutyl)cyclopropaneEnantiomeric counterpart for comparative biological studies
Functionalized chiral (1-methylbutyl)cyclopropanesPrecursors for enantiopure complex molecules

Note: This table is hypothetical and illustrates potential applications based on the principles of asymmetric synthesis.

Cyclopropane Moieties in Chemical Biology Probe Design

Cyclopropane-containing molecules are utilized as chemical biology probes to study biological processes. The unique structural and electronic properties of the cyclopropane ring can be exploited to design specific inhibitors or labeling agents for enzymes and receptors. The introduction of a (1-methylbutyl) group could modulate the biological activity and pharmacokinetic properties of such probes.

The lipophilicity imparted by the (1-methylbutyl) group could enhance membrane permeability, allowing the probe to reach intracellular targets. Furthermore, the steric bulk of the substituent could influence the binding selectivity of the probe for its target protein. While no specific chemical biology probes based on this compound have been reported, the general principles of probe design suggest that this scaffold could be a viable starting point for the development of new research tools in chemical biology.

Future Perspectives and Emerging Research Directions in Alkylcyclopropane Chemistry

Development of Novel Catalytic Systems for Sustainable Transformations

The development of innovative catalytic systems is at the forefront of advancing alkylcyclopropane chemistry towards more sustainable practices. Researchers are moving beyond traditional methods to design catalysts that offer higher efficiency, selectivity, and a reduced environmental footprint.

A significant area of research is the use of earth-abundant metals in catalysis. For instance, cobalt-catalyzed cross-coupling reactions have emerged as a powerful method for introducing strained cyclopropyl (B3062369) rings into a variety of organic molecules. organic-chemistry.org These systems are advantageous due to their simplicity, low cost, and high chemoselectivity. organic-chemistry.org Another sustainable approach is "hydrogen-borrowing" catalysis, which enables the α-cyclopropanation of ketones in an expedient manner. acs.org This process involves the temporary removal and return of hydrogen atoms, avoiding the need for pre-functionalized substrates and minimizing waste. acs.org

Recent breakthroughs also include the design of novel geminal atom catalysts (GACs). One such system features two copper ions held in close proximity by a polymeric carbon nitride support. sciencedaily.com This unique structure allows the copper ions to work in concert, efficiently catalyzing cross-coupling reactions with increased yield and stability over multiple cycles. sciencedaily.com Such catalysts significantly reduce the risk of metal contamination in the final products, a critical consideration in pharmaceutical manufacturing. sciencedaily.com The overarching goal is to create a comprehensive library of these advanced catalysts, tailored for specific transformations, which could revolutionize the production of fine chemicals and pharmaceuticals. sciencedaily.compatsnap.com

Catalytic SystemTransformationKey Advantages
Cobalt-based catalystsCross-coupling of alkyl iodides with cyclopropyl Grignard reagentsSimple, inexpensive, chemoselective, diastereoconvergent organic-chemistry.org
Hydrogen-borrowing catalystsα-cyclopropanation of ketonesAvoids pre-functionalization, reduces waste acs.org
Geminal Copper Ion Catalysts on Polymeric Carbon NitrideCross-coupling reactionsHigh efficiency, stability, recoverability, reduced metal contamination sciencedaily.com
Transition-metal catalysisC-C bond formation at the cyclopropane (B1198618) ringEnables installation of functionalized cyclopropanes via cross-coupling nih.gov

Harnessing Electrosynthesis for Cyclopropane Transformations

Electrosynthesis is rapidly gaining traction as a powerful and green alternative for driving chemical reactions. By using electricity as a "reagent," chemists can often circumvent the need for harsh or toxic chemical oxidants and reductants, leading to cleaner reaction profiles.

In the context of cyclopropane chemistry, electrosynthesis offers novel pathways for both the formation and functionalization of the three-membered ring. An electrochemical method for synthesizing mono- and 1,1-disubstituted cyclopropanes from readily available 1,3-dialkyl bromides has been demonstrated. acs.org This approach is notable for its use of cost-effective electrode materials and its adaptability to continuous flow systems, which enhances scalability and safety. acs.org

Furthermore, electrochemical methods are being explored for strain-release-driven reactions. The direct activation of alkyl cyclopropanes and cyclobutanes through electrochemical oxidation has been shown to initiate skeletal rearrangements, providing access to diverse and complex molecular scaffolds under mild conditions. researchgate.net This strategy leverages the inherent ring strain of cyclopropanes to drive transformations that might otherwise require high temperatures or harsh reagents. researchgate.net The ability to perform intramolecular cross-electrophile coupling reactions of 1,3-diol derivatives to access a variety of cyclopropanes further highlights the versatility of electrosynthesis in this field. researchgate.net

Electrochemical MethodTransformationKey Features
Reductive ElectrosynthesisCyclopropanation of 1,3-dialkyl bromidesUses cost-effective materials, adaptable to flow chemistry acs.org
Oxidative ElectrosynthesisStrain-release-driven skeletal rearrangement of alkyl cyclopropanesDirect activation of C-C bonds, mild reaction conditions researchgate.net
Intramolecular Cross-Electrophile CouplingSynthesis of aliphatic and aryl cyclopropanes from 1,3-diol derivativesEmploys a non-sacrificial anode in an undivided cell researchgate.net
Mediated ElectrolysisSynthesis of substituted cyclopropanetetracarboxylates from alkylidenemalonatesUtilizes sodium iodide as a mediator in an undivided cell rsc.org

Mechanistic Insights into Complex Rearrangements and Cascade Reactions

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. In alkylcyclopropane chemistry, researchers are increasingly focusing on unraveling the intricate details of complex rearrangements and cascade reactions, which allow for the rapid construction of molecular complexity from simple starting materials.

Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly attractive for their efficiency. For example, palladium-catalyzed cascade (4+3) cyclocondensations involving vinyl-substituted donor-acceptor cyclopropanes have been developed. nih.gov In these reactions, the cyclopropane ring opens to form a 1,3-dipolar intermediate, which then participates in a series of transformations to build larger ring systems. nih.gov Similarly, radical cascade reactions using cyclopropane-derived homoallyl radical precursors can generate functionalized bicyclic compounds through a sequence of C-C bond formations. acs.org

Mechanistic studies are also shedding light on the reactivity of donor-acceptor cyclopropanes in cycloadditions. Research into their reactions with nitrosoarenes has revealed a tandem sequence of ring-opening, elimination, and cycloaddition, leading to unexpected but valuable heterocyclic products. acs.org Understanding these pathways provides a new blueprint for reaction design. The Michael Initiated Ring Closure (MIRC) reaction is another powerful cascade process that has emerged as a versatile method for generating chiral cyclopropanes with high stereoselectivity. rsc.org

Integration with Flow Chemistry and Green Chemistry Principles

The integration of alkylcyclopropane synthesis with flow chemistry and the broader principles of green chemistry represents a significant step towards more sustainable and efficient chemical manufacturing. researchgate.net Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages, including enhanced safety, better temperature control, and easier scalability. flinders.edu.au

A continuous flow approach has been successfully developed for the Wadsworth-Emmons cyclopropanation, enabling the multigram synthesis of chiral cyclopropane carboxylic acids. acs.org This method effectively manages the risks associated with volatile reactants and harsh conditions, while the reduced headspace in the flow reactor enhances reactivity. acs.org Telescoped two-step continuous-flow processes have also been designed to directly convert diketones into cyclopropylamines, eliminating the need for intermediate purification steps and drastically reducing reaction times from days to minutes. rsc.orgrsc.org

These technological advancements are underpinned by the 12 Principles of Green Chemistry, which advocate for waste prevention, atom economy, and the use of safer solvents and catalysts. yale.eduepa.govsigmaaldrich.comacs.org By combining novel catalytic systems and electrosynthesis with flow technology, the field of alkylcyclopropane chemistry is actively working to minimize its environmental impact. researchgate.net For example, the application of continuous flow technology allows for the controlled, in-situ generation of reactive species like difluorocarbene, which can then be used for cyclopropanation, improving safety and efficiency. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (1-methylbutyl)cyclopropane, and how are its structural properties validated?

  • Methodological Answer : Synthesis typically involves cyclopropanation reactions, such as the use of Simmons-Smith reagents or transition-metal-catalyzed protocols. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) to confirm cyclopropane ring geometry and substituent positioning. Gas chromatography-mass spectrometry (GC-MS) is critical for purity assessment, while X-ray crystallography resolves stereochemical ambiguities .
Key Characterization Data
NMR Shifts : Cyclopropane protons (δ 0.5–1.5 ppm), methyl branching (δ 1.2–1.8 ppm)
Mass Spec : Molecular ion peak at m/z 98 (C7_7H14_{14})
Thermal Stability : Decomposition >200°C (DSC/TGA)

Q. How do computational models predict the physicochemical properties of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models estimate properties like logP, boiling point, and solubility. Tools like CC-DPS’s patented QSQN technology integrate statistical thermodynamics and neural networks to refine predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental vs. computational data for this compound’s reactivity?

  • Methodological Answer : Iterative analysis is key. For example, if experimental kinetic data conflicts with DFT-predicted activation energies, researchers should:

Re-examine reaction conditions (e.g., solvent effects, catalyst impurities).

Validate computational parameters (basis sets, solvation models).

Use sensitivity analysis to identify error sources (e.g., steric effects from the methylbutyl group).
This aligns with qualitative research principles for iterative data reconciliation .

Q. What thermodynamic studies are critical for understanding this compound’s stability under varying conditions?

  • Methodological Answer : High-pressure differential scanning calorimetry (HP-DSC) and isothermal titration calorimetry (ITC) measure enthalpy changes during ring-opening reactions. Statistical thermodynamics models (via CC-DPS) correlate molecular vibrations with thermal stability, revealing strain energy contributions from the cyclopropane ring .

Q. How can researchers design assays to study this compound’s interactions with biological systems?

  • Methodological Answer :

  • In vitro : Enzyme inhibition assays (e.g., cytochrome P450 isoforms) with LC-MS quantification of metabolites.
  • In vivo : Rodent models assessing bioavailability and toxicity endpoints (e.g., hepatic enzymes, histopathology).
  • Data Quality : Ensure exposure length, group size, and endpoints are explicitly defined to meet clinical study standards .

Q. What advanced spectroscopic techniques address stereochemical challenges in this compound derivatives?

  • Methodological Answer : Chiral HPLC coupled with circular dichroism (CD) spectroscopy resolves enantiomeric excess. Dynamic NMR (DNMR) at variable temperatures analyzes ring-flipping dynamics, while 2D NOESY identifies spatial proximity of substituents .

Methodological Frameworks for Data Interpretation

Q. How should researchers evaluate the quality of studies on this compound’s biochemical effects?

  • Methodological Answer : Apply criteria from :

  • Exposure Length : Documented duration of compound administration.
  • Group Size : Statistical power justification (e.g., n ≥ 6 for rodent studies).
  • Endpoints : Clear biochemical markers (e.g., enzyme activity, oxidative stress).
    Peer reviews should flag studies lacking these parameters as unreliable .

Q. What strategies mitigate bias in interpreting this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Blinded Analysis : Separate teams handle synthesis and bioassay data.
  • Negative Controls : Include cyclopropane analogs without methylbutyl groups.
  • Meta-Analysis : Aggregate data from multiple studies to identify consensus trends, reducing overreliance on isolated findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.